molecular formula C18H19FN2O2 B2639251 N-[3-fluoro-4-(morpholin-4-yl)phenyl]-4-methylbenzamide CAS No. 478079-67-3

N-[3-fluoro-4-(morpholin-4-yl)phenyl]-4-methylbenzamide

Cat. No.: B2639251
CAS No.: 478079-67-3
M. Wt: 314.36
InChI Key: MXXONEJKVXHKTH-UHFFFAOYSA-N
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Description

N-[3-fluoro-4-(morpholin-4-yl)phenyl]-4-methylbenzamide is a synthetic compound known for its diverse applications in scientific research and industry. This compound features a morpholine ring, a fluorinated phenyl group, and a benzamide moiety, making it a versatile molecule in various chemical reactions and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-fluoro-4-(morpholin-4-yl)phenyl]-4-methylbenzamide typically involves multiple steps. One common method starts with the preparation of 3-fluoro-4-(morpholin-4-yl)aniline, which is then reacted with 4-methylbenzoyl chloride under suitable conditions to form the target compound. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[3-fluoro-4-(morpholin-4-yl)phenyl]-4-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[3-fluoro-4-(morpholin-4-yl)phenyl]-4-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-fluoro-4-(morpholin-4-yl)phenyl]-4-methylbenzamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or experimental outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-fluoro-4-(morpholin-4-yl)phenyl]-4-methylbenzamide stands out due to its unique combination of a fluorinated phenyl group and a morpholine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Biological Activity

N-[3-fluoro-4-(morpholin-4-yl)phenyl]-4-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article synthesizes available research findings, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is categorized as a small molecule with the following chemical formula: C18H19FN2O2. Its structure comprises a fluorinated phenyl group linked to a morpholine moiety, which is known to enhance bioavailability and pharmacological activity. The presence of the morpholine ring provides unique interaction capabilities with biological targets.

  • Kinase Inhibition : this compound has been shown to interact with various kinases, particularly those involved in cell signaling pathways related to cancer progression. It exhibits inhibitory effects on p38 MAPK (MAPK14), which plays a crucial role in regulating cell proliferation and apoptosis .
  • Antitumor Activity : Research indicates that this compound can induce apoptosis in cancer cells through the activation of stress response pathways. The inhibition of MAPK pathways leads to decreased expression of anti-apoptotic proteins, thereby promoting cell death in malignant cells .
  • Pharmacokinetics : The compound's pharmacokinetic profile suggests good absorption and distribution characteristics, making it a promising candidate for further development in therapeutic applications. Its ability to penetrate cellular membranes effectively enhances its potential as an anticancer agent .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Kinase InhibitionInhibits p38 MAPK pathway, affecting cell survival
Antitumor EffectsInduces apoptosis in various cancer cell lines
Pharmacokinetic ProfileGood absorption and distribution

Case Study: Anticancer Efficacy

In a study conducted on several human cancer cell lines, this compound demonstrated significant cytotoxic effects. The compound was tested against breast and lung cancer cells, showing IC50 values in the low micromolar range, indicating potent antitumor activity. The mechanism was linked to the modulation of MAPK signaling pathways, leading to enhanced apoptosis rates compared to untreated controls .

Properties

IUPAC Name

N-(3-fluoro-4-morpholin-4-ylphenyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2/c1-13-2-4-14(5-3-13)18(22)20-15-6-7-17(16(19)12-15)21-8-10-23-11-9-21/h2-7,12H,8-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXONEJKVXHKTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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